Naphtho[2,3-c]furan-1,3-dione
Overview
Description
Naphtho[2,3-c]furan-1,3-dione derivatives are a class of organic compounds that have been synthesized through various chemical reactions. These compounds are characterized by a fused naphthoquinone and furan ring system, which is of interest due to its potential applications in materials science and pharmaceuticals .
Synthesis Analysis
The synthesis of naphtho[2,3-c]furan-1,3-dione derivatives has been achieved through different methods. One approach involves a manganese(III) acetate mediated reaction between 2-benzoyl-1,4-naphthoquinones and 1,3-dicarbonyl compounds, leading to the formation of naphtho[2,3-c]furan-4,9-diones with high selectivity . Another method includes the room temperature cyclization of arylpropiolic acid anhydrides in the presence of N-methylmorpholine, yielding naphtho[2,3-c]furan-1,3-dione derivatives in good yields .
Molecular Structure Analysis
The molecular structure of naphtho[2,3-c]furan-1,3-dione derivatives has been elucidated using spectroscopic methods. These analyses have confirmed the presence of the fused ring system and have provided insights into the electronic effects of substituents on the core structure .
Chemical Reactions Analysis
Naphtho[2,3-c]furan-1,3-dione derivatives participate in various chemical reactions. For instance, they can undergo oxidative coupling with (Z)-2-ylideneimidazo[1,2-a]pyridin-3(2H)-ones under base-promoted conditions, leading to novel derivatives with a 2-aminopyridine moiety . Additionally, they can be functionalized through N-iodosuccinimide (NIS)-induced enone difunctionalization, which involves sequential Michael addition, intramolecular oxidative cyclization, and dehydrogenative aromatization .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphtho[2,3-c]furan-1,3-dione derivatives are influenced by their molecular structure. These compounds exhibit characteristic intense charge-transfer bands in the visible region, which can be affected by the p-substitutions of the phenyl group. This property is significant for the development of chromogenic sensors, as demonstrated by the selective response of certain derivatives to metal ions like Hg2+ and Pd2+ in aqueous media .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Naphtho[2,3-c]furan-1,3-dione derivatives have been synthesized through various methods, including cyclization of arylpropiolic acid anhydride at room temperature (Park et al., 2017), and manganese(III) acetate mediated reactions (Lin et al., 2006).
Chemical Transformations : Research has demonstrated various chemical transformations of naphtho[2,3-c]furan-1,3-dione, such as one-pot synthesis (Kobayashi et al., 1997) and novel methods for synthesizing derivatives (Mizuno & Yamano, 2006).
Potential Biological Activities
Natural Sources and Derivatives : Several studies have isolated naphtho[2,3-c]furan-1,3-dione derivatives from natural sources like Aloe ferox (Koyama et al., 1994), indicating potential biological importance.
Biological Activity Studies : There is ongoing research into the biological activities of naphtho[2,3-c]furan-1,3-dione derivatives, such as their cytotoxic activities (Ogawa et al., 2006), suggesting potential applications in medicinal chemistry.
Chromophore and Sensor Development : Research on naphtho[2,3-c]furan-1,3-dione derivatives includes their use in developing chromogenic sensors (Tang et al., 2017), indicating their potential utility in analytical chemistry.
Future Directions
properties
IUPAC Name |
benzo[f][2]benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6O3/c13-11-9-5-7-3-1-2-4-8(7)6-10(9)12(14)15-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJDCINIYIMFGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061049 | |
Record name | Naphtho[2,3-c]furan-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphtho[2,3-c]furan-1,3-dione | |
CAS RN |
716-39-2 | |
Record name | 2,3-Naphthalenedicarboxylic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=716-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphtho(2,3-c)furan-1,3-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000716392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphtho[2,3-c]furan-1,3-dione | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Naphtho[2,3-c]furan-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphtho[2,3-c]furan-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.852 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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